molecular formula C14H10BrN3OS B6342894 (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone CAS No. 618091-98-8

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone

Cat. No.: B6342894
CAS No.: 618091-98-8
M. Wt: 348.22 g/mol
InChI Key: JYOSOQNCLMJKBF-UHFFFAOYSA-N
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Description

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a bromophenyl group, and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-bromoacetophenone and thiophene-2-carboxaldehyde in the presence of hydrazine hydrate can yield the desired pyrazole derivative. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine

It can be used as a lead compound for the development of new pharmaceuticals targeting various diseases .

Industry

In the material science industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it suitable for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone
  • (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone

Uniqueness

Compared to its analogs, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(thiophen-2-yl)methanone exhibits unique properties due to the presence of the bromine atom. This can influence its reactivity, biological activity, and physical properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS/c15-9-3-5-10(6-4-9)18-14(16)11(8-17-18)13(19)12-2-1-7-20-12/h1-8H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOSOQNCLMJKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403908
Record name [5-amino-1-(4-bromophenyl)pyrazol-4-yl]-thiophen-2-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618091-98-8
Record name [5-amino-1-(4-bromophenyl)pyrazol-4-yl]-thiophen-2-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-AMINO-1-(4-BROMOPHENYL)-1H-PYRAZOL-4-YL)(2-THIENYL)METHANONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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